5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is an organic compound that features a unique structure combining a cyclohexadienone moiety with a triazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one typically involves the reaction of 4-oxocyclohexa-2,5-dien-1-one with 1,2,4-triazolidin-3-one under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazolidinone ring or the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexanone compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction often triggers downstream signaling pathways that result in the desired biological effects, such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share the cyclohexadienone moiety and exhibit similar reactivity and applications.
1,2,4-Triazolidin-3-one derivatives: Compounds with this core structure are also studied for their biological activities and potential therapeutic uses.
Uniqueness
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is unique due to the combination of the cyclohexadienone and triazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds with only one of these moieties.
Properties
CAS No. |
942-69-8 |
---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H7N3O2/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) |
InChI Key |
NAECUDKACBMPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.